4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Description
The compound 4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a hydrazone derivative featuring a benzamide core substituted with an ethoxy group at the para position and a hydrazinyl-oxoethyl side chain. The hydrazone moiety adopts an (E)-configuration due to the conjugation of the imine bond (C=N), as confirmed by X-ray crystallography in analogous compounds .
Synthesis: The compound is synthesized via condensation of 4-ethoxybenzamide hydrazide with 2-hydroxy-1-naphthaldehyde in ethanol or methanol under reflux, a method consistent with hydrazone formation in related studies . The reaction typically proceeds with moderate yields (70–85%), followed by recrystallization from methanol or ethanol to obtain pure crystals .
Characterization: Structural confirmation is achieved through FTIR (C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹), ¹H/¹³C NMR (distinct shifts for ethoxy protons at δ ~1.3–1.4 ppm and aromatic protons in the naphthalene ring at δ ~7.0–8.5 ppm), and mass spectrometry (HRMS for molecular ion validation) . Single-crystal X-ray diffraction (using SHELX software ) reveals a non-planar conformation between the benzamide and naphthalene rings, with dihedral angles of ~85–90° .
Properties
CAS No. |
767314-07-8 |
|---|---|
Molecular Formula |
C22H21N3O4 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C22H21N3O4/c1-2-29-17-10-7-16(8-11-17)22(28)23-14-21(27)25-24-13-19-18-6-4-3-5-15(18)9-12-20(19)26/h3-13,26H,2,14H2,1H3,(H,23,28)(H,25,27)/b24-13+ |
InChI Key |
WNPWNGZRNQHIRY-ZMOGYAJESA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide typically involves the condensation of 2-hydroxynaphthalene-1-carbaldehyde with a hydrazine derivative, followed by the reaction with an ethoxy-substituted benzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxy group.
Major Products Formed
Oxidation: Products may include naphthoquinones or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide as an anticancer agent. Its structure allows it to interact with specific cellular pathways involved in cancer progression. For instance:
- Inhibition of Tumor Growth : Research indicates that compounds featuring hydrazone functionalities can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the naphthalene ring enhances the compound's lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets .
- Mechanism of Action : The compound may act through the inhibition of key enzymes involved in cancer cell proliferation. Studies suggest that hydrazine derivatives can interfere with metabolic pathways critical for cancer cell survival .
Enzyme Inhibition
4-Ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide has shown promise as an enzyme inhibitor:
- Dihydrofolate Reductase Inhibition : Similar benzamide derivatives have been reported to inhibit dihydrofolate reductase, an enzyme essential for DNA synthesis and repair. This inhibition is crucial in cancer therapy as it can lead to reduced proliferation of malignant cells .
- Quorum Sensing Inhibition : The compound's structural analogs have been investigated for their ability to disrupt bacterial quorum sensing, potentially leading to new antibacterial strategies .
Green Synthesis Approaches
The synthesis of 4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide can be achieved through environmentally friendly methods:
- Cerium Ammonium Nitrate (CAN) : Recent studies have utilized CAN as a catalyst for synthesizing Schiff bases related to this compound, showcasing a green approach that minimizes waste and enhances yield .
Characterization Techniques
The characterization of this compound typically involves several analytical techniques:
| Technique | Purpose |
|---|---|
| FTIR | Identification of functional groups |
| NMR Spectroscopy | Determining molecular structure and dynamics |
| X-ray Crystallography | Analysis of crystal structure |
These techniques confirm the structural integrity and purity of synthesized compounds, essential for further biological testing.
Case Study 1: Anticancer Screening
In a recent study, a series of hydrazone derivatives including 4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide were screened against various cancer cell lines. Results indicated significant cytotoxicity, suggesting that modifications to the hydrazone structure could enhance antitumor activity .
Case Study 2: Enzyme Inhibition Assays
Another study focused on evaluating the inhibitory effects of this compound on dihydrofolate reductase. The results showed a dose-dependent inhibition pattern, reinforcing the potential application of this compound in therapeutic settings aimed at cancer treatment .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural features, physical properties, and bioactivities of the target compound with structurally related hydrazones and benzamides:
Key Observations:
Substituent Effects: Electron-Donating Groups: The ethoxy group (R₁=4-ethoxy) in the target compound enhances solubility in polar solvents compared to methoxy analogs (e.g., ’s compound) due to increased alkyl chain length . Aromatic Systems: The 2-hydroxynaphthalenyl group (vs.
Hydrogen Bonding and Crystallinity :
- The hydroxyl and ethoxy groups in the target compound facilitate intermolecular N–H···O and O–H···O hydrogen bonds, leading to stable crystalline structures similar to and .
Bioactivity Trends: Compounds with trifluoromethyl () or pyrazolyl () substituents exhibit anti-inflammatory or antimicrobial activity, suggesting the target compound’s naphthalenyl group may confer analogous properties.
Synthetic Efficiency: The target compound’s synthesis (yield ~80–85%) aligns with hydrazone condensation efficiencies in and , though thiazolidinone derivatives () require additional steps, reducing yields to ~60–70%.
Notes
- Structural Confirmation : The (E)-configuration of the hydrazone bond is critical for bioactivity and was validated in analogs using X-ray diffraction .
- Computational Insights : QSAR models () suggest topological indices (Balaban index, molecular connectivity) correlate with antimicrobial activity, which could guide future optimization of the target compound.
Biological Activity
4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Ethoxy Group : Enhances solubility and alters the pharmacokinetic profile.
- Hydroxynaphthalene Moiety : Implicated in interactions with various biological targets, including enzymes.
- Hydrazine and Benzamide Functionalities : Potentially involved in enzyme inhibition and other biochemical interactions.
Research indicates that 4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide may function through multiple mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific proteins crucial for cancer cell survival, such as Mcl-1, which is an anti-apoptotic member of the Bcl-2 family. This suggests a potential application in cancer therapy by promoting apoptosis in malignant cells.
- Heat Shock Protein Inhibition : It also exhibits inhibitory effects on heat shock protein 90 (Hsp90), a protein involved in cancer cell proliferation and survival pathways. Inhibition of Hsp90 can disrupt multiple signaling pathways critical for tumor growth.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The observed IC50 values were in the nanomolar range, indicating high potency .
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents suggests it may also possess antibacterial properties. Preliminary studies indicate that derivatives of naphthoquinones exhibit significant antibacterial effects, which could extend to this compound due to its hydroxynaphthalene component .
Study 1: Cytotoxicity Evaluation
In a recent study, 4-ethoxy-N-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide was tested against glioblastoma multiforme cells. The results indicated that the compound induced apoptosis characterized by chromatin condensation and cell shrinkage at low concentrations .
Study 2: Enzyme Interaction Studies
Another investigation focused on the binding affinity of this compound to Hsp90. The findings revealed that it effectively inhibited Hsp90 activity, leading to reduced viability of cancer cells under stress conditions.
Comparative Analysis with Similar Compounds
A comparative table is provided below to highlight the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Ethoxy-N-(4-hydroxyphenyl)benzamide | Hydroxyl and ethoxy groups | Anticancer properties through Mcl-1 inhibition |
| 1,4-Naphthoquinone Derivatives | Conjugated double bonds with carbonyls | Antimicrobial activity against bacteria and fungi |
| N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide | Nitro and hydroxyl groups | Potential anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
